molecular formula C6H14BrN B11945876 2,5-Dimethylpyrrolidine hydrobromide CAS No. 65944-50-5

2,5-Dimethylpyrrolidine hydrobromide

Cat. No.: B11945876
CAS No.: 65944-50-5
M. Wt: 180.09 g/mol
InChI Key: KPEKIRUMYZFFGC-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrrolidine hydrobromide is a chemical compound with the molecular formula C6H14BrN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylpyrrolidine hydrobromide typically involves the reaction of 2,5-dimethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process can be summarized as follows: [ \text{C}6\text{H}{13}\text{N} + \text{HBr} \rightarrow \text{C}6\text{H}{14}\text{BrN} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpyrrolidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield the parent amine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

2,5-Dimethylpyrrolidine hydrobromide serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Bioactive Molecules : It is used in the development of pyrrolidine derivatives that exhibit biological activity. For instance, compounds derived from 2,5-dimethylpyrrolidine have shown potential as selective agonists for serotonin receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .
  • Anticonvulsant Activity : Research indicates that derivatives of 2,5-dimethylpyrrolidine possess anticonvulsant properties. These compounds have been tested for their ability to prevent seizures in animal models, demonstrating efficacy comparable to established anticonvulsants .
  • PPAR Agonists : Certain derivatives have been identified as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are important targets for managing metabolic disorders like type 2 diabetes .

Organic Synthesis Applications

The compound is also significant in organic synthesis due to its structural versatility:

  • Building Block for Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds. Its ability to undergo nucleophilic substitutions makes it a valuable building block in the synthesis of complex organic molecules .
  • Catalysis : It has been explored as a catalyst in several chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in asymmetric synthesis where chirality is a critical factor .

Case Studies

  • Anticancer Properties : A study investigated the anticancer effects of 2,5-dimethylpyrrolidine derivatives on different cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents .
  • Antimicrobial Activity : Another research focused on the antimicrobial properties of 2,5-dimethylpyrrolidine derivatives against various bacterial strains. The findings revealed broad-spectrum activity, indicating its potential use as an antimicrobial agent .
  • Development of CNS-active Compounds : A series of studies have reported on the development of central nervous system-active compounds derived from 2,5-dimethylpyrrolidine. These compounds showed promising results in preclinical trials for treating neurological disorders .

Mechanism of Action

The mechanism of action of 2,5-dimethylpyrrolidine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,6-Dimethylpiperidine hydrobromide
  • 3,3-Dimethylpyrrolidine hydrochloride
  • 2,2,5-Trimethylpyrrolidine

Comparison: 2,5-Dimethylpyrrolidine hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective .

Biological Activity

2,5-Dimethylpyrrolidine hydrobromide (CAS No. 65944-50-5) is a chemical compound that has garnered attention for its potential biological activities. As a derivative of pyrrolidine, it is characterized by a five-membered ring containing nitrogen and is often used in various synthetic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on diverse research findings.

  • Molecular Formula : C7H14BrN
  • Molecular Weight : 202.10 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds related to pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of 2,5-dimethylpyrrolidine have been tested against various bacterial strains. In one study, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.8 to 100 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
2,5-Dimethylpyrrolidine Derivative A1.6S. aureus
2,5-Dimethylpyrrolidine Derivative B0.8E. coli

Anticancer Properties

The anticancer potential of 2,5-dimethylpyrrolidine derivatives has also been investigated. A series of compounds synthesized from this base structure demonstrated promising activity against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes critical for cancer cell proliferation.

In a study focused on dual-targeting agents for cancer therapy, certain pyrrolidine derivatives showed strong binding affinity to dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This interaction suggests a potential pathway for developing new anticancer drugs.

Enzyme Inhibition

Enzyme inhibition studies have been crucial in understanding the biological activity of this compound. Research has highlighted its role as an inhibitor of enoyl acyl carrier protein (ACP) reductase and DHFR . These enzymes are vital in bacterial and cancer cell metabolism, making them attractive targets for therapeutic intervention.

Case Studies

  • Study on Antitubercular Activity :
    • A series of compounds derived from 2,5-dimethylpyrrolidine were evaluated for their antitubercular properties against Mycobacterium tuberculosis. The results indicated that some compounds had MIC values as low as 0.8 µg/mL, suggesting strong antitubercular activity .
  • Dual Enzyme Inhibitors :
    • Another study synthesized various derivatives that were tested for their dual inhibition capability against DHFR and enoyl ACP reductase. The findings revealed that these compounds could effectively bind to the active sites of both enzymes, demonstrating potential for dual-target therapies in treating infections and cancers .

Properties

CAS No.

65944-50-5

Molecular Formula

C6H14BrN

Molecular Weight

180.09 g/mol

IUPAC Name

2,5-dimethylpyrrolidine;hydrobromide

InChI

InChI=1S/C6H13N.BrH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H

InChI Key

KPEKIRUMYZFFGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1)C.Br

Origin of Product

United States

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